molecular formula C9H17NO2 B1432333 Methyl 2-propylprolinate CAS No. 1690441-76-9

Methyl 2-propylprolinate

Cat. No. B1432333
M. Wt: 171.24 g/mol
InChI Key: GNAGNRYPVFRSKN-UHFFFAOYSA-N
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Description

Methyl 2-propylprolinate is a chemical compound with the molecular formula C9H17NO2 . It contains a total of 29 bonds, including 12 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 five-membered ring, 1 aliphatic ester, 1 aliphatic secondary amine, and 1 Pyrrolidine .


Molecular Structure Analysis

The Methyl 2-propylprolinate molecule consists of 17 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms, making a total of 29 atoms . It contains a five-membered ring, an aliphatic ester, an aliphatic secondary amine, and a Pyrrolidine .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of Methyl 2-propylprolinate are not provided in the search results. Information on properties such as melting point, boiling point, density, and solubility would typically be found in a chemical reference or database .

Scientific Research Applications

  • Acrylic Plastic Production

    • Field : Industrial Chemistry
    • Application : Methyl propionate (MP) and methyl methacrylate (MMA) are industrially important precursors for large-scale acrylic plastic production .
    • Method : An organic superbase 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU) and methanol were reversibly reacted with molecular CO2 to form [DBUH][MeCO3], which further reacted with propionic anhydride or methacrylic anhydride to form MP or MMA, respectively .
    • Results : Good recovery of the alcoholic solution of esters was achieved where 85% and 92% yields of MP and MMA were obtained, respectively .
  • Dye Removal

    • Field : Environmental Science
    • Application : A natural Moroccan material was studied as an adsorbent to remove methyl violet 2B dye from aqueous solutions .
    • Method : Several parameters were studied such as contact time, adsorbent mass, initial dye concentration, initial pH solution, the particle size of the material, and temperature .
    • Results : The maximum theoretical adsorption capacity was 30.30 mg·g−1 at 23 °C for a particle diameter of 500 µm .
  • Catalytic Asymmetric Povarov Reactions

    • Field : Organic Chemistry
    • Application : 3-methyl-2-vinylindoles have been used in catalytic asymmetric Povarov reactions .
    • Method : The reactions were carried out via the three-component reactions of 3-methyl-2-vinylindoles, aldehydes, and anilines in the presence of chiral phosphoric acid .
    • Results : This method provided easy access to chiral indole-derived tetrahydroquinolines with three contiguous stereogenic .

Safety And Hazards

The safety data and hazards associated with Methyl 2-propylprolinate are not detailed in the search results. Safety data would typically include information on handling, storage, and disposal, as well as first aid measures and personal protective equipment recommendations .

Future Directions

The future directions for Methyl 2-propylprolinate are not specified in the search results. Future directions could include potential applications, research directions, or production methods .

properties

IUPAC Name

methyl 2-propylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-5-9(8(11)12-2)6-4-7-10-9/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAGNRYPVFRSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-propylprolinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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